1,2-Dimethyl-4-nitroindole
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Overview
Description
1,2-Dimethyl-4-nitroindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activity and are used in various applications, including pharmaceuticals and agrochemicals. The presence of a nitro group at the 4-position and methyl groups at the 1 and 2 positions makes this compound a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-nitroindole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones under acidic conditions to form indoles. For this compound, specific starting materials and conditions are required to introduce the nitro and methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-nitroindole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of 1,2-Dimethyl-4-aminoindole.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
1,2-Dimethyl-4-nitroindole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-nitroindole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitroindole: Similar structure but with only one methyl group.
2-Methyl-4-nitroindole: Similar structure but with only one methyl group at a different position.
4-Nitroindole: Lacks the methyl groups but has the nitro group at the same position.
Uniqueness
1,2-Dimethyl-4-nitroindole is unique due to the presence of both methyl groups and the nitro group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications and research studies .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,2-dimethyl-4-nitroindole |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-8-9(11(7)2)4-3-5-10(8)12(13)14/h3-6H,1-2H3 |
InChI Key |
GBSKZFCYJKXRTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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